Methyl 3-amino-4-hydroxybutanoate
CAS No.:
Cat. No.: VC18113381
Molecular Formula: C5H11NO3
Molecular Weight: 133.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C5H11NO3 |
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Molecular Weight | 133.15 g/mol |
IUPAC Name | methyl 3-amino-4-hydroxybutanoate |
Standard InChI | InChI=1S/C5H11NO3/c1-9-5(8)2-4(6)3-7/h4,7H,2-3,6H2,1H3 |
Standard InChI Key | UKCQRVQSENYJFV-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)CC(CO)N |
Introduction
Chemical Identity and Structural Analysis
Molecular Structure and Nomenclature
Methyl 3-amino-4-hydroxybutanoate (IUPAC: methyl 3-amino-4-hydroxybutanoate) has the molecular formula C₅H₁₁NO₃ and a theoretical molecular weight of 133.15 g/mol. Its structure features:
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A methyl ester group at the terminal carboxylate (C1).
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An amino (-NH₂) group at position 3 (C3).
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A hydroxyl (-OH) group at position 4 (C4).
The compound’s stereochemistry is undefined in current literature, though enantioselective synthesis methods for analogs like GABOB suggest potential chiral activity .
Table 1: Comparative Structural Properties of Methyl 3-Amino-4-Hydroxybutanoate and Analogs
Synthesis and Derivatization
Synthetic Routes
The synthesis of methyl 3-amino-4-hydroxybutanoate typically involves two key steps:
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Protection of the amine group: The tert-butoxycarbonyl (Boc) group is introduced to the amine via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions, yielding methyl 3-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate .
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Reaction Conditions:
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Solvent: Dichloromethane or THF.
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Base: Triethylamine or DMAP.
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Temperature: 0–25°C.
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Deprotection: The Boc group is removed using acidic conditions (e.g., HCl in dioxane or trifluoroacetic acid) to yield the free amine .
Example Reaction Scheme:
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Protection:
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Esterification:
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Deprotection:
Physicochemical Properties
Theoretical Data
While experimental data for methyl 3-amino-4-hydroxybutanoate are scarce, its properties can be inferred from structural analogs:
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Solubility: Likely polar due to amine and hydroxyl groups; soluble in water and polar organic solvents (e.g., methanol, DMSO).
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Stability: Hydroxyl and amine groups may render it hygroscopic; storage under inert conditions recommended.
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Spectroscopic Signatures:
Pharmacological Profile and Biological Activity
Inferred Mechanisms from Structural Analogs
The acid form of this compound, 4-amino-3-hydroxybutanoic acid (GABOB), is a well-characterized GABA receptor agonist with enantioselective activity :
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GABA<sub>A</sub> Receptors: (S)-GABOB shows higher affinity than (R)-GABOB .
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GABA<sub>B</sub> and GABA<sub>C</sub> Receptors: (R)-GABOB exhibits greater potency .
Table 2: Enantioselectivity of GABOB at GABA Receptors
Receptor Subtype | Preferred Enantiomer | Activity (EC₅₀) |
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GABA<sub>A</sub> | (S)-GABOB | 15 μM |
GABA<sub>B</sub> | (R)-GABOB | 8 μM |
GABA<sub>C</sub> | (R)-GABOB | 12 μM |
Methyl 3-amino-4-hydroxybutanoate may act as a prodrug, undergoing esterase-mediated hydrolysis to release GABOB in vivo, thereby enhancing blood-brain barrier permeability compared to the free acid.
Applications in Organic and Medicinal Chemistry
Synthetic Utility
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Peptide Mimetics: The hydroxyl and amine groups enable incorporation into peptidomimetic structures targeting neurotransmitter receptors.
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Chiral Building Block: Potential use in asymmetric synthesis of bioactive molecules, leveraging its stereochemical flexibility.
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